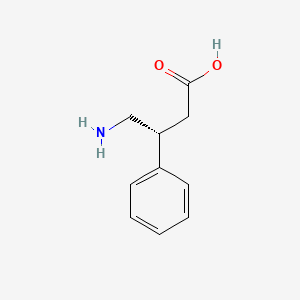
(R)-4-Amino-3-phenylbutanoic acid
Vue d'ensemble
Description
(R)-4-Amino-3-phenylbutanoic acid, also known as R-Phenylalanine, is an essential amino acid that is a precursor of the neurotransmitter dopamine. It is a chiral compound and is found in the human body in its L-form. It is an important component in the formation of proteins and is involved in many metabolic pathways. R-Phenylalanine is also used in the synthesis of drugs and other compounds, and it has been studied for its potential medical applications.
Applications De Recherche Scientifique
Substrate Specificity and Active Site Topography
The compound's substrate and inhibitory properties have been extensively studied, revealing its dual role as both substrate and inhibitor in enzymatic reactions. Silverman et al. (1987) investigated its substrate stereospecificity and active site topography, comparing it with similar compounds. Their research found that while most compounds acted as substrates, the R-isomers, including (R)-4-Amino-3-phenylbutanoic acid, served as competitive inhibitors, offering insights into enzyme interaction mechanisms Silverman et al., 1987.
Tetrazole-containing Derivatives
The chemical reactivity of (R)-4-Amino-3-phenylbutanoic acid has been utilized in the synthesis of tetrazole-containing derivatives, expanding its potential applications in medicinal chemistry. Putis et al. (2008) described a method to replace the terminal amino group with a tetrazol-1-yl fragment, leading to compounds with potentially enhanced biological activity Putis et al., 2008.
Molecular Structure and Vibrational Spectra Analysis
Charanya et al. (2020) conducted a combined experimental and theoretical study on the molecular structure and vibrational spectra of (R)-4-Amino-3-phenylbutanoic acid. Their research provided detailed insights into its molecular properties, including potential energy distribution, UV-visible absorption maxima, and non-linear optical properties. This study supports the compound's role in anticonvulsant activity through molecular docking studies Charanya et al., 2020.
Enzymatic Desymmetrization and Synthesis
Wang et al. (2002) highlighted the enzymatic desymmetrization of glutaronitriles to produce optically active 4-amino-3-phenylbutanoic acids. This approach demonstrated a simple and efficient method to obtain enantiomerically pure compounds, showcasing the compound's versatility and potential in synthetic organic chemistry Wang et al., 2002.
Anti-HIV Activities
Research by Komai et al. (1997) into compounds containing (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid revealed potent anti-HIV properties. Their study on R-87366, a derivative of (R)-4-Amino-3-phenylbutanoic acid, showed significant inhibition of HIV protease, highlighting the compound's potential in developing anti-HIV therapies Komai et al., 1997.
Propriétés
IUPAC Name |
(3R)-4-amino-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOCGYVTAOKAJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Amino-3-phenylbutanoic acid | |
CAS RN |
35568-36-6 | |
| Record name | 4-Amino-3-phenylbutyric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035568366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4YG4PU0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)

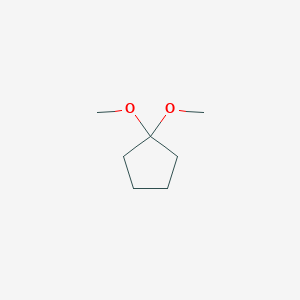
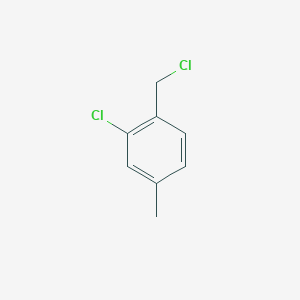
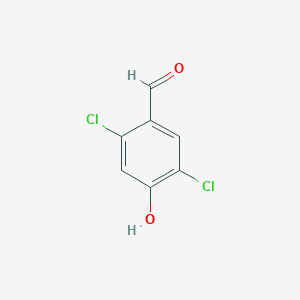
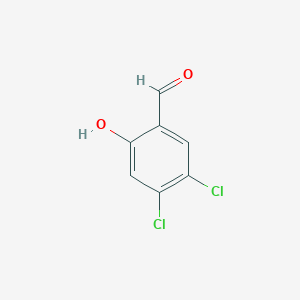
![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)
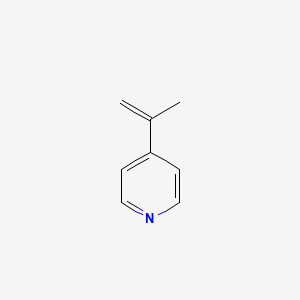
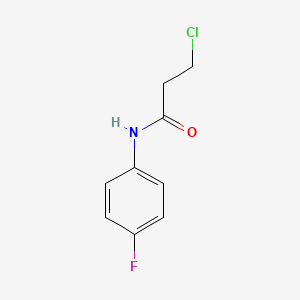
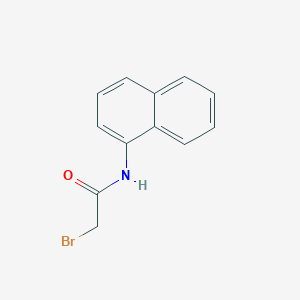

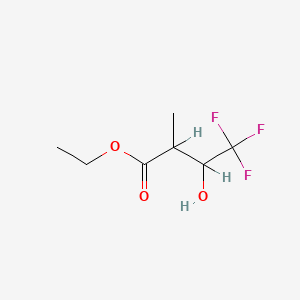
![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)